molecular formula C6H10N4O B1269124 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide CAS No. 78750-93-3

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Cat. No.: B1269124
CAS No.: 78750-93-3
M. Wt: 154.17 g/mol
InChI Key: HMZZWLKDLHIYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with amino, methyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of metabolic enzymes or interference with signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

5-amino-1,2-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZZWLKDLHIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343888
Record name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78750-93-3
Record name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.